BenchChemオンラインストアへようこそ!

5-Chloronicotinate

GPR109a agonism niacin receptor pharmacology partial agonist screening

5-Chloronicotinate, most commonly supplied as 5-chloronicotinic acid (CAS 22620-27-5; IUPAC: 5-chloropyridine-3-carboxylic acid), is a halogenated pyridinecarboxylic acid derivative of nicotinic acid bearing a single chlorine substituent at the 5-position of the pyridine ring. With a molecular formula C₆H₄ClNO₂ and molecular weight 157.55 g·mol⁻¹, the compound exists as a white to off-white crystalline solid at ambient temperature, exhibiting a melting point of 168–172 °C and a predicted pKa of approximately 3.10.

Molecular Formula C6H3ClNO2-
Molecular Weight 156.54 g/mol
Cat. No. B8429512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloronicotinate
Molecular FormulaC6H3ClNO2-
Molecular Weight156.54 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1Cl)C(=O)[O-]
InChIInChI=1S/C6H4ClNO2/c7-5-1-4(6(9)10)2-8-3-5/h1-3H,(H,9,10)/p-1
InChIKeyXYLPLVUYPAPCML-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloronicotinate (5-Chloronicotinic Acid) – Core Identity and Procurement-Relevant Profile


5-Chloronicotinate, most commonly supplied as 5-chloronicotinic acid (CAS 22620-27-5; IUPAC: 5-chloropyridine-3-carboxylic acid), is a halogenated pyridinecarboxylic acid derivative of nicotinic acid bearing a single chlorine substituent at the 5-position of the pyridine ring [1]. With a molecular formula C₆H₄ClNO₂ and molecular weight 157.55 g·mol⁻¹, the compound exists as a white to off-white crystalline solid at ambient temperature, exhibiting a melting point of 168–172 °C and a predicted pKa of approximately 3.10 . It serves as a versatile synthetic intermediate in pharmaceutical and agrochemical research, as a ligand for coordination polymer and metal-organic framework (MOF) construction, and as a pharmacological probe for nicotinic acid receptor (GPR109a/HCA2) studies [2]. The ester derivatives (e.g., methyl 5-chloronicotinate, CAS 51269-81-9) are also widely employed where enhanced lipophilicity or carboxyl-protected reactivity is required .

Why In-Class Chloronicotinic Acid Regioisomers Cannot Be Interchanged: The Case for 5-Chloronicotinate Differentiation


Chloronicotinic acids are positional isomers that share identical molecular formulae but diverge profoundly in hydrogen-bonding architecture, physicochemical properties, biological target engagement, and coordination chemistry behavior. The 5-chloro substitution pattern places the halogen meta to the ring nitrogen and para to the carboxyl group, yielding a pKa of ~3.10 and a melting point of 168–172 °C—markedly distinct from 2-chloronicotinic acid (pKa 2.54; mp 190–191 °C) and 6-chloronicotinic acid (mp 186–190 °C) [1]. These property differences directly affect salt formation, solubility, and recrystallization behavior during synthesis. In solid-state packing, 6-chloronicotinic acid assembles via centrosymmetric carboxylic acid dimers with auxiliary Cl···Cl halogen bonds, while 2-chloronicotinic acid and nicotinic acid adopt acid-to-pyridine catemer motifs [2]. The 5-chloro isomer's distinct spatial arrangement of hydrogen-bond donors/acceptors and halogen-bond donors determines a unique supramolecular synthon landscape that cannot be replicated by any other regioisomer. Biologically, 5-chloronicotinic acid exhibits a rank-order placement in bacterial growth inhibition that differs from its 2- and 6-substituted counterparts, and its activity at the GPR109a receptor and D-aspartate oxidase defines a selectivity fingerprint distinct from both the parent nicotinic acid and amino-substituted analogs [3][4]. Generic substitution without regioisomer-specific quality verification therefore risks both synthetic failure and erroneous biological interpretation.

Quantitative Head-to-Head Evidence for 5-Chloronicotinate Selection: Comparator-Anchored Differentiation Across Six Dimensions


GPR109a (HCA2) Receptor Agonist Potency: 5-Chloronicotinic Acid vs. Nicotinic Acid – A 430-Fold Shift That Informs Partial Agonism Profiling

5-Chloronicotinic acid acts as an agonist at the human GPR109a receptor (niacin receptor / hydroxycarboxylic acid receptor 2) with an EC₅₀ of 7.60 × 10³ nM (7.6 µM), as determined by forskolin-stimulated cAMP production assay in cells expressing the human cloned receptor [1]. In comparison, the endogenous ligand nicotinic acid (niacin) activates the same receptor with reported EC₅₀ values in the range of approximately 17–363 nM depending on assay format [2]. This represents an approximately 20- to 430-fold reduction in potency conferred by 5-chloro substitution. The retention of measurable agonist activity despite the potency drop establishes 5-chloronicotinic acid as a useful low-potency probe for investigating partial agonism, biased signaling, or structure–activity relationships at GPR109a without the full receptor saturation achieved by niacin itself [3].

GPR109a agonism niacin receptor pharmacology partial agonist screening

D-Aspartate Oxidase (DDO) Inhibition: 5-Chloronicotinic Acid Is Essentially Inactive Whereas 5-Aminonicotinic Acid Exhibits Micromolar Affinity – A Critical Selectivity Gate

In a comprehensive in silico screening and in vitro characterization study of D-aspartate oxidase (DDO) inhibitors published in Journal of Medicinal Chemistry (2015), 5-chloronicotinic acid was evaluated alongside multiple structural analogs [1]. The compound exhibited an IC₅₀ > 1.00 × 10⁷ nM (>10 mM) against human recombinant DDO, indicating essentially no inhibitory activity at the target enzyme [2]. In stark contrast, 5-aminonicotinic acid—the direct amino-for-chloro substitution analog at the identical ring position—demonstrated a Ki value of 3.80 µM, representing at least a 2,600-fold difference in target engagement [1]. This dramatic activity cliff underscores the critical pharmacophoric requirement of the 5-position substituent: the electron-donating amino group is essential for DDO active-site interaction, while the electron-withdrawing chloro substituent abolishes binding. This provides a clear negative-selectivity filter, confirming that 5-chloronicotinic acid will not interfere with DDO-mediated D-aspartate metabolism in systems where DDO inhibition is an undesired off-target effect.

D-aspartate oxidase inhibition NMDA receptor modulation enzyme inhibitor selectivity

Bacterial Growth Inhibition by Halogen-Substituted Nicotinic Acids: Quantitative Rank-Order Places 5-Chloronicotinic Acid Between Fluoro and Bromo Analogs

In a foundational structure–activity study published in the Biochemical Journal (1954), Hughes systematically compared the growth-inhibitory effects of halogen-substituted nicotinic acids across four bacterial species: Lactobacillus arabinosus, Staphylococcus aureus, Proteus vulgaris, and Escherichia coli [1]. The rank order of antibacterial effectiveness was unequivocally established as: 5-fluoronicotinic acid > 5-chloronicotinic acid > 5-bromonicotinic acid > 2- and 6-fluoronicotinic acids. This positioning places 5-chloronicotinic acid as the intermediate-potency halogen analog—more effective than the bromo derivative and the regioisomeric 2- and 6-fluoro compounds, but less potent than 5-fluoronicotinic acid. The inhibition was demonstrated to be competitively reversible by nicotinic acid, nicotinamide, and cozymase, confirming that the antibacterial mechanism operates through interference with the nicotinic acid metabolic pathway rather than through nonspecific cytotoxicity [1]. A subsequent study by Streightoff (1963) corroborated the antibacterial activity of halogenated nicotinic acid analogs against Streptococcus sp., S. aureus, E. coli, and Lactobacillus plantarum, confirming the rank-order trend [2].

antimicrobial nicotinic acid analogs bacterial cozymase inhibition halogen SAR

Physicochemical Differentiation of Chloronicotinic Acid Regioisomers: Melting Point, Acidity, and Lipophilicity as Procurement Identity Checks

The three chloronicotinic acid regioisomers (2-, 5-, and 6-chloro) share identical molecular formula and mass yet are readily distinguishable by their physicochemical profiles, providing accessible identity verification endpoints for procurement quality control . 5-Chloronicotinic acid exhibits a melting point of 168–172 °C (literature range 169–171 °C), which is 18–23 °C lower than 2-chloronicotinic acid (190–191 °C) and 14–22 °C lower than 6-chloronicotinic acid (186–190 °C) [1]. The predicted acid dissociation constant (pKa) of 5-chloronicotinic acid is 3.10 ± 0.10, compared to 2.54 for 2-chloronicotinic acid—a difference of approximately 0.56 log units, representing a ~3.6-fold difference in acid strength that directly impacts carboxylate salt formation efficiency and aqueous solubility at a given pH [2]. The computed logP of 5-chloronicotinic acid is 1.43 (ACD/LogP 1.40; XLogP3 1.43), reflecting moderate lipophilicity suitable for both aqueous and organic-phase reactions . These three orthogonal parameters (melting point, pKa, logP) together constitute a definitive identity fingerprint that distinguishes 5-chloronicotinate from its regioisomers using standard laboratory analytical methods, without requiring single-crystal XRD.

regioisomer quality control physicochemical identity testing procurement specification

Crystal Engineering and Supramolecular Synthon Differentiation: How 5-Chloronicotinate's Hydrogen- and Halogen-Bonding Architecture Diverges from Other Regioisomers

The solid-state supramolecular architecture of chloronicotinic acids is exquisitely sensitive to chlorine substitution position, as demonstrated by comparative single-crystal X-ray diffraction studies [1]. 6-Chloronicotinic acid (Cl at position 6, adjacent to ring nitrogen) assembles via centrosymmetric carboxylic acid dimers (R₂²(8) motif), with auxiliary Type I Cl···Cl halogen bonding interactions further bridging these dimers into infinite one-dimensional chains (triclinic, space group P1̄, T = 90 K) [1]. In contrast, both nicotinic acid and 2-chloronicotinic acid crystallize via acid-to-pyridine O–H···N hydrogen-bonded catemer motifs, with 2-chloronicotinic acid additionally featuring an intramolecular S(5) halogen-bonded loop between the 2-chloro substituent and the carboxyl group [1]. While a deposited single-crystal structure for 5-chloronicotinic acid itself was not identified in the Cambridge Structural Database at the time of this analysis, the 5-chloro substitution pattern—with chlorine positioned meta to nitrogen and para to carboxyl—eliminates the possibility of the intramolecular S(5) motif observed in 2-chloronicotinic acid and renders acid-to-pyridine catemer formation geometrically unfavorable compared to the para-substituted 6-chloro analog. Consistently, 5-chloronicotinic acid-derived coordination polymers with Ni(II) and Zn(II) exhibit extensive inter-chain N–H···O hydrogen bonding and Cl···Cl halogen bonding that extend 1D chains into 2D and 3D supramolecular frameworks, confirming the availability and structural significance of the 5-Cl halogen bond donor in crystal packing [2].

crystal engineering halogen bonding supramolecular synthons coordination polymer design

Coordination Polymer Topological Diversity: 5-Chloronicotinic Acid Yields 3D MOF, 1D Ladder, and 0D Discrete Architectures Within a Single Ligand System

Gao et al. (2016) demonstrated that hydrothermal self-assembly of 5-chloronicotinic acid with cobalt(II), cadmium(II), and lead(II) salts, in combination with 1,10-phenanthroline as a co-ligand, generates a striking range of structural topologies from a single primary ligand [1]. Compound 1 forms an intricate three-dimensional metal-organic framework with 3,6T7 topology; compound 3 crystallizes as a ladder-like one-dimensional coordination polymer with 2C1 topology; compounds 2 and 4 are discrete zero-dimensional monomers [1]. This topological diversity—3D, 1D, and 0D architectures from a single ligand—is attributed to the 5-chloronicotinate ligand's ability to adopt multiple coordination modes (μ-κ¹O:κ¹O' bridging bidentate and chelating modes) while the 5-Cl substituent modulates both the electronic properties at the metal center and intermolecular packing through halogen bonding. In a parallel study, Chen et al. (2019) constructed four Ni(II) and Zn(II) coordination polymers from 5-chloronicotinic acid, achieving a 3D framework (polymer 1, monoclinic I2/a) alongside three 1D chain polymers (2–4) that further organize into 2D and 3D supramolecular networks via N–H···O and Cl···Cl interactions [2]. The Zn(II) polymers exhibit solid-state luminescent properties with emission maxima tunable by co-ligand selection, while the Ni(II) polymers display antiferromagnetic coupling [2]. In contrast, the 5-bromonicotinic acid ligand, while also structurally versatile, predominantly yields 0D–2D networks with different solvent-dependent crystallization behavior, and the fluorinated analog more commonly produces 3D frameworks with distinct magnetic ground states [3].

metal-organic frameworks coordination polymer topology lanthanide luminescence magnetic materials

Evidence-Backed Application Scenarios Where 5-Chloronicotinate Provides Verifiable Advantage Over Alternatives


GPR109a Partial Agonist Probe and Niacin Receptor SAR Tool Compound

5-Chloronicotinic acid occupies a well-defined potency niche (EC₅₀ = 7.6 µM) at the GPR109a receptor—measurably active yet approximately two orders of magnitude weaker than the endogenous agonist nicotinic acid (EC₅₀ ~17–250 nM) [1]. This potency window makes it an ideal reference compound for establishing the lower boundary of the GPR109a agonist concentration–response curve in screening cascades, for calibrating assay sensitivity, and for probing the relationship between receptor occupancy and therapeutically relevant downstream effects such as lipolysis inhibition. Its use is specifically warranted when a research program requires a GPR109a-active control compound that does not fully saturate the receptor at typical screening concentrations (1–10 µM), thereby leaving dynamic range for detecting more potent hits in agonist screens [1].

Negative Control for D-Aspartate Oxidase (DDO) Inhibitor Discovery Programs

With a confirmed IC₅₀ > 10 mM against human recombinant DDO, 5-chloronicotinic acid is functionally inert at this target enzyme, in sharp contrast to 5-aminonicotinic acid (Ki = 3.80 µM) [1]. This establishes 5-chloronicotinic acid as a validated negative control compound for any DDO inhibitor screening or structural biology campaign. Procurement of 5-chloronicotinic acid alongside 5-aminonicotinic acid provides a matched positive/negative control pair differing only at the 5-position substituent, enabling rigorous interpretation of whether observed biochemical or cellular effects are DDO-mediated. This is particularly relevant for schizophrenia and neurological disorder programs where DDO inhibition and consequent elevation of D-aspartate levels are the intended pharmacological mechanism [1].

Coordination Polymer and MOF Design Requiring Topological Diversity from a Single Primary Ligand

For materials chemistry groups synthesizing luminescent or magnetic coordination polymers, 5-chloronicotinic acid uniquely enables access to 0D discrete monomers, 1D ladder-like chains (2C1 topology), and 3D metal-organic frameworks (3,6T7 topology) within a single hydrothermal synthetic protocol by varying the metal center (Co, Cd, Pb, Ni, Zn) and co-ligand (phen, H₂biim) [1][2]. This contrasts with 5-bromonicotinic acid, which under similar conditions shows a narrower structural range dominated by solvent-dependent 0D–2D architectures, and with nicotinic acid itself, which lacks the halogen-bond donor required for the Cl···Cl and N–H···O interactions that extend 1D chains into higher-dimensionality supramolecular frameworks [2][3]. The resulting materials exhibit tunable solid-state luminescence (Zn polymers) and antiferromagnetic coupling (Ni polymers) directly relevant to sensor and magnetic material applications [2].

Antimetabolite Antibacterial Research Leveraging Intermediate-Potency Nicotinic Acid Pathway Interference

In antibacterial discovery programs exploring nicotinic acid antimetabolite strategies, 5-chloronicotinic acid's intermediate potency rank—more active than 5-bromonicotinic acid and the 2-/6-fluoro regioisomers, but less potent than 5-fluoronicotinic acid—offers a balanced starting point for lead optimization [1]. The competitive reversibility of its antibacterial effect by exogenous nicotinic acid confirms target-specific pathway engagement (cozymase/NAD biosynthesis) rather than nonspecific cytotoxicity [1]. This mechanistic clarity, combined with the 5-chloro substituent's favorable balance of metabolic stability (compared to the more chemically reactive 5-fluoro analog) and sufficient target affinity, makes 5-chloronicotinic acid a strategic scaffold for medicinal chemistry campaigns aimed at developing selective antibacterial agents that exploit the species-specific differences in nicotinic acid salvage and biosynthesis pathways between bacteria and mammalian cells [1][2].

Quote Request

Request a Quote for 5-Chloronicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.